molecular formula C7H9ClN2 B1425394 5-Chloro-N,N-dimethylpyridin-2-amine CAS No. 26163-06-4

5-Chloro-N,N-dimethylpyridin-2-amine

Cat. No. B1425394
CAS RN: 26163-06-4
M. Wt: 156.61 g/mol
InChI Key: VZQQSMKAAURLQZ-UHFFFAOYSA-N
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Description

“5-Chloro-N,N-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9ClN2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “5-Chloro-N,N-dimethylpyridin-2-amine” consists of a pyridine ring with a chlorine atom at the 5th position and a dimethylamino group at the 2nd position . The average mass of the molecule is 174.603 Da and the monoisotopic mass is 174.036011 Da .

Scientific Research Applications

Catalysis in Selective Amination In catalysis, 5-Chloro-N,N-dimethylpyridin-2-amine is involved in selective amination reactions. For example, the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and yield (Ji et al., 2003).

Molecular Orbital Studies This compound is also significant in molecular orbital studies. Infrared spectra and molecular orbital analyses, such as the atom superposition and electron delocalization method (ASED-MO), are used to study hydrogen-bonded complexes involving 5-Chloro-N,N-dimethylpyridin-2-amine. These studies aid in understanding the intermolecular interactions and proton transfer mechanisms (Awad & Habeeb, 1996).

Anticancer Research In anticancer research, derivatives of 5-Chloro-N,N-dimethylpyridin-2-amine are investigated for their antiproliferative activity against human breast cancer cell lines. These studies involve graph theoretical analysis, in silico modeling, and molecular dynamic studies to evaluate the efficacy of these compounds (Panneerselvam et al., 2022).

Safety And Hazards

The safety data sheet for “5-chloro-3-fluoro-N,N-diMethylpyridin-2-aMine hydrochloride”, a related compound, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . The compound should be stored in a sealed container in a dry environment between 2-8°C .

properties

IUPAC Name

5-chloro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQQSMKAAURLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734827
Record name 5-Chloro-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N,N-dimethylpyridin-2-amine

CAS RN

26163-06-4
Record name 5-Chloro-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AN Sanzhiev, MI Potapova, EA Krasnokutskaya… - Russian Journal of …, 2020 - Springer
Diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid gives the corresponding pyridinyl trifluoromethanesulfonates instead of expected diazonium salts. …
Number of citations: 8 link.springer.com
C Yang, F Zhang, GJ Deng, H Gong - The Journal of Organic …, 2018 - ACS Publications
A base-promoted amination of aromatic halides has been developed using a limited amount of dimethylformamide (DMF) or amine as an amino source. Various aryl halides, including F…
Number of citations: 30 pubs.acs.org
SC Fosu, CM Hambira, AD Chen, JR Fuchs, DA Nagib - Chem, 2019 - cell.com
A strategy for C–H functionalization of arenes and heteroarenes has been developed to allow site-selective incorporation of various anions, including Cl, Br, OMs, OTs, and OTf. This …
Number of citations: 82 www.cell.com
SC Fosu - 2019 - search.proquest.com
Efficiently building molecular complexity has always been a long-standing problem in organic synthesis. To intricately stitch organic fragments together to construct valuable cores …
Number of citations: 3 search.proquest.com

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